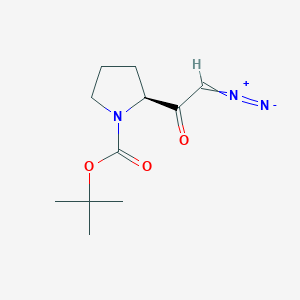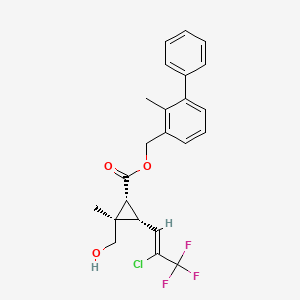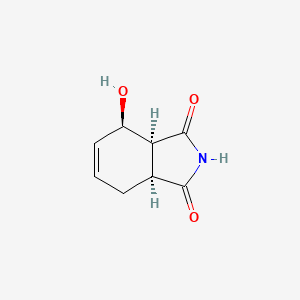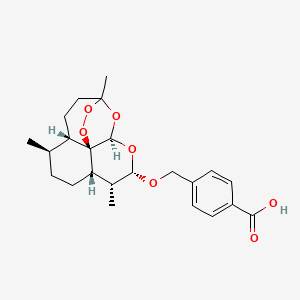
(S)-叔丁基 2-(2-重氮乙酰)吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves strategic functionalization and cyclization reactions to introduce the desired substituents while maintaining the integrity of the pyrrolidine core. For instance, the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method has been described for synthesizing tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, showcasing the versatility in pyrrolidine derivatization (S. Naveen et al., 2007).
Molecular Structure Analysis
The structural analysis often relies on X-ray diffraction studies, which provide detailed insights into the crystal structure, conformations, and intermolecular interactions. For example, the study by Naveen et al. (2007) revealed that the synthesized pyrrolidine derivative crystallizes in the triclinic space group, with a specific envelope conformation of the proline ring, highlighting the significance of molecular structure analysis in understanding compound stability and reactivity.
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, including cycloadditions, nitrile anion cyclizations, and transformations involving electrophilic and nucleophilic reagents. These reactions are pivotal for the functionalization of the pyrrolidine core, enabling the synthesis of complex molecules with potential biological activity. For instance, the enantioselective nitrile anion cyclization described by Chung et al. (2005) demonstrates a highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the diversity of chemical transformations applicable to pyrrolidine derivatives (John Y. L. Chung et al., 2005).
科学研究应用
手性吡咯烷的合成:Chung 等人 (2005 年) 描述了一种通过腈阴离子环化反应进行 N-叔丁基二取代吡咯烷的不对称合成方法。这种方法可以有效合成手性吡咯烷衍生物,这些衍生物在药物化学中至关重要 (Chung 等人,2005 年).
晶体结构分析:Naveen 等人 (2007 年) 合成了叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯,并分析了其晶体结构。此类研究对于理解分子构型和药物设计至关重要 (Naveen 等人,2007 年).
氟代烷基化合物的非对称合成:Funabiki 等人 (2008 年) 在氟代烷基化脯氨醇的非对称合成中使用了类似的化合物,突出了其在创建具有潜在药物应用的化合物中的效用 (Funabiki 等人,2008 年).
催化反应中的应用:Hashimoto 等人 (2011 年) 展示了相关化合物在不对称曼尼希型反应中的应用,这是一种有机合成中的关键技术 (Hashimoto 等人,2011 年).
复杂分子的构建模块:Pipiak 和 Mlostoń (2016 年) 综述了 N-保护的 (S)-2-(重氮乙酰)吡咯烷作为合成复杂杂环化合物的非对映构建模块的用途,其中一些杂环化合物表现出生物活性 (Pipiak 和 Mlostoń,2016 年).
氢键研究:Baillargeon 等人 (2014 年) 研究了相关化合物晶体中不同分子基团之间的氢键。此类研究可以为新药和材料的设计提供信息 (Baillargeon 等人,2014 年).
属性
IUPAC Name |
tert-butyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVKNFSLDTPFW-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)


![Benzo[b]fluoranthene](/img/structure/B1141397.png)
